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2-(Pyrazin-2-yl)propan-2-amine

Cat. No.: B12853393
M. Wt: 137.18 g/mol
InChI Key: NCBSDPSDZDIOQQ-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Amines in Advanced Organic Chemistry

Heterocyclic amines are a cornerstone of organic chemistry, characterized by a cyclic structure containing at least one heteroatom, such as nitrogen, within the ring. openstax.orgpressbooks.pub These compounds are ubiquitous in nature and synthetic chemistry, forming the core of many biologically important molecules. libretexts.org The presence of nitrogen atoms imparts basicity and unique electronic properties to the ring system, influencing its reactivity. libretexts.org

In advanced organic chemistry, heterocyclic amines serve as versatile building blocks and reactants. numberanalytics.com Their structures can be aromatic or non-aromatic, and this distinction governs their chemical behavior. Aromatic heterocyclic amines, like those containing pyrrole (B145914) or pyridine (B92270) rings, often undergo electrophilic substitution reactions, while their non-aromatic counterparts behave more like their open-chain aliphatic amine relatives. openstax.orgpressbooks.pub The ability of the amine group to participate in reactions such as condensations and cyclizations makes them indispensable for the synthesis of more complex molecular architectures. numberanalytics.com Many polycyclic heterocycles, which feature a heterocyclic ring fused to another ring (like a benzene (B151609) ring), are common in nature and often exhibit significant physiological activity. openstax.orgpressbooks.pub

Significance of Pyrazine-Containing Scaffolds in Modern Chemical Synthesis

Among the vast family of nitrogen-containing heterocycles, pyrazines hold a prominent position. researchgate.net Pyrazine (B50134) is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement. mdpi.com This specific arrangement of nitrogen atoms creates a unique electronic profile, making the pyrazine scaffold a valuable component in the design of new molecules. researchgate.netmdpi.com

In modern chemical synthesis, pyrazine derivatives are recognized as crucial frameworks for creating bioactive compounds and new materials. researchgate.nettandfonline.com The pyrazine ring can participate in various chemical transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.nettandfonline.com The utility of pyrazine scaffolds is highlighted by their presence in several essential medicines. mdpi.com The adaptability of the pyrazine core allows chemists to systematically modify its structure to fine-tune the properties of the resulting molecule, making it a privileged scaffold in fields such as drug discovery and materials science. mdpi.comacs.org

Scope and Research Focus on 2-(Pyrazin-2-yl)propan-2-amine within Contemporary Chemical Science

Within the broader class of pyrazine derivatives, this compound represents a specific molecule of interest in chemical research. This compound features a propan-2-amine group attached to the second position of the pyrazine ring. While extensive, publicly available research dedicated solely to this exact molecule is limited, its structure places it at the intersection of several important chemical concepts.

The primary research interest in compounds like this compound lies in their potential as building blocks for more complex molecular structures. The combination of the pyrazine ring and a primary amine function offers two reactive sites for further chemical modification. The amine group can undergo a wide range of standard amine reactions, while the pyrazine ring can be functionalized through various aromatic substitution or coupling reactions.

The synthesis of related structures, such as 1-(Pyrazin-2-yl)propan-2-amine, has been documented. A common route involves the preparation of a ketone intermediate, 1-(pyrazin-2-yl)propan-2-one, which is then converted to the amine via reductive amination. This synthetic strategy highlights the modular nature of building such compounds, where the pyrazine core is first linked to a suitable carbon chain before the final amine functionality is introduced.

The physicochemical properties of these types of compounds are of fundamental interest for predicting their behavior in chemical reactions and biological systems.

Table 1: Physicochemical Properties of Related Pyrazinyl Amines

Property Value Compound
Molecular Formula C₇H₁₁N₃ 1-(Pyrazin-2-yl)propan-2-amine
Molecular Weight 137.18 g/mol 1-(Pyrazin-2-yl)propan-2-amine
Physical Form Liquid (at 20°C) 1-(Pyrazin-2-yl)propan-2-amine aksci.com
Molecular Formula C₈H₁₃N₃ 2-methyl-2-(pyrazin-2-yl)propan-1-amine sigmaaldrich.com
Molecular Weight 151.21 g/mol 2-methyl-2-(pyrazin-2-yl)propan-1-amine sigmaaldrich.com

The research focus for this and similar pyrazinyl amines is primarily within synthetic and medicinal chemistry, where they serve as scaffolds or intermediates. Their value is derived from the chemical versatility of the pyrazine ring and the attached aminoalkyl side chain, enabling the generation of diverse libraries of compounds for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B12853393 2-(Pyrazin-2-yl)propan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-pyrazin-2-ylpropan-2-amine

InChI

InChI=1S/C7H11N3/c1-7(2,8)6-5-9-3-4-10-6/h3-5H,8H2,1-2H3

InChI Key

NCBSDPSDZDIOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN=C1)N

Origin of Product

United States

Synthetic Methodologies for 2 Pyrazin 2 Yl Propan 2 Amine and Its Advanced Derivatives

Retrosynthetic Analysis of 2-(Pyrazin-2-yl)propan-2-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the carbon-nitrogen bond of the amine group. This disconnection points to a key precursor, a carbonyl compound, which can be converted to the target amine via a reductive amination reaction.

This retrosynthetic approach identifies 1-(pyrazin-2-yl)propan-2-one as a pivotal intermediate. The synthesis of the target molecule can thus be envisioned as the formation of an imine from this ketone, followed by its reduction. This strategy is advantageous as it builds the desired amine functionality late in the synthetic sequence from a stable ketone precursor.

Classical and Established Synthetic Routes

The synthesis of this compound is predominantly achieved through two well-established methodologies: reductive amination of carbonyl precursors and nucleophilic substitution on halopyrazines.

Synthesis via Carbonyl Precursors: Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of amines from aldehydes or ketones. This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The common and direct route to this compound employs the reductive amination of 1-(pyrazin-2-yl)propan-2-one. This ketone serves as a versatile and readily accessible starting material for constructing the desired propan-2-amine side chain on the pyrazine (B50134) ring.

Catalytic hydrogenation is a widely used method for the reduction step in reductive amination due to its efficiency and cleaner reaction profiles. Various catalysts are effective for this transformation, with Raney Nickel being a prominent choice for the amination of ketones. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

CatalystPressure (bar)Temperature (°C)SolventAmine SourceYield (%)Reference
Raney Nickel100100Methanol (B129727)Ammonia (B1221849)High mdpi.com
Cobalt composite150150Methanoln-Butylamine>95 mdpi.com
Copper/ChromiteAtmospheric210GaseousAmmonia~45 (selectivity) fkit.hr

This table presents representative conditions for catalytic reductive amination of ketones. Specific yields for this compound may vary.

Another approach is transfer hydrogenation, which utilizes a hydrogen donor in place of gaseous hydrogen. Formic acid and its salts, such as ammonium (B1175870) formate (B1220265), are common hydrogen donors in what is known as the Leuckart-Wallach reaction. This method can be advantageous as it often does not require high-pressure equipment. alfa-chemistry.comwikipedia.orgmdpi.comresearchgate.netresearchgate.net

The choice of the amine source is critical in determining the final product of the reductive amination. To synthesize the primary amine, this compound, ammonia is the required nitrogen source. The reaction can be performed using aqueous or anhydrous ammonia, or by using a salt like ammonium formate which serves as both the ammonia source and the reducing agent in the Leuckart-Wallach reaction. alfa-chemistry.comwikipedia.org When primary or secondary amines are used as the nitrogen source, the corresponding N-substituted derivatives of this compound can be synthesized.

Nucleophilic Substitution on Halopyrazines

An alternative synthetic strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted halopyrazine. Pyrazines are electron-deficient heterocycles, which facilitates nucleophilic attack, particularly when activated by electron-withdrawing groups or at positions ortho or para to the ring nitrogens.

In this approach, a 2-halopyrazine, such as 2-chloropyrazine, can be reacted with an isopropylamine (B41738) equivalent. However, the direct use of isopropylamine as a nucleophile might be challenging. More reactive nucleophiles or the use of catalysts might be necessary to achieve the desired substitution. This route is generally less common for the synthesis of this specific compound compared to the reductive amination of the corresponding ketone. rsc.orgresearchgate.net

HalopyrazineNucleophileCatalyst/ConditionsProductReference
2-ChloropyrazineVarious aminesHeat, solventSubstituted 2-aminopyrazines rsc.org
2-ChloropyrimidineAnilinesMicrowave, Ethanol2-Anilinopyrimidines researchgate.net

This table illustrates the general principle of nucleophilic substitution on halo-heterocycles.

Direct Amination Approaches

Direct amination of the pyrazine ring is a primary method for introducing amino functionalities. This typically involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrazine core with an amine. While amination of chloropyrazines can be achieved through aromatic nucleophilic substitution (SNAr) with a suitable primary or secondary amine in the presence of a base, transition metal-catalyzed reactions are often required for less reactive "deactivated" pyrazines. rsc.org

For instance, the direct amination of a chloropyrazine has been reported using a palladium catalyst, Pd₂(dba)₃, in conjunction with a bulky, electron-rich phosphine (B1218219) ligand to yield the corresponding phenylaminopyrazine. rsc.org These reactions highlight the necessity of catalytic systems to facilitate C-N bond formation on the pyrazine scaffold.

Challenges in direct amination include controlling the regioselectivity, especially in polysubstituted pyrazines, and the potential for side reactions. The reactivity of the pyrazine ring, influenced by its substituent groups, plays a crucial role in the success of direct amination strategies.

Strategies to Mitigate Polysubstitution and Side Reactions

A significant challenge in the synthesis of substituted pyrazines is the potential for polysubstitution and other undesirable side reactions. The electron-deficient nature of the pyrazine ring makes it susceptible to multiple additions of nucleophiles. Careful control of reaction conditions is paramount to achieving the desired monosubstituted product.

Key strategies to mitigate these issues include:

Stoichiometric Control: Precise control over the molar ratio of the amine nucleophile to the pyrazine substrate can favor monosubstitution. Using the amine as the limiting reagent can help prevent further reaction of the initially formed product.

Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the likelihood of subsequent substitutions and decomposition of reagents. rsc.org

Protecting Groups: In cases where the pyrazine ring has multiple reactive sites, the use of protecting groups can block certain positions from reacting, thereby directing the amination to the desired location.

Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligand can significantly influence the selectivity of the reaction. Bulky ligands, for example, can sterically hinder the approach of the nucleophile to certain positions on the pyrazine ring.

One documented side reaction in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, is homocoupling of the organostannane reagent. This can be suppressed by altering the order of reagent addition, for instance, by mixing the palladium catalyst with the electrophile before introducing the stannylated pyrazine. rsc.org

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more efficient, environmentally benign, and sustainable synthetic methods. This has led to the exploration of advanced strategies and green chemistry principles in the synthesis of pyrazine derivatives.

Microwave-Assisted Synthesis of Pyrazinyl Amines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov This technique offers several advantages over conventional heating methods, including:

Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govnih.gov

Higher Yields: In many cases, microwave-assisted synthesis leads to improved product yields. nih.gov

Cleaner Reactions: The rapid and uniform heating provided by microwaves often results in fewer side products and cleaner reaction profiles. nih.gov

A variety of 1-aryl-1H-pyrazole-5-amines have been successfully prepared using a microwave-mediated method with water as the solvent. nih.gov The reaction of an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine (B178648) in 1 M HCl under microwave irradiation at 150 °C for 10-15 minutes afforded the desired products in typical isolated yields of 70-90%. nih.gov This approach highlights the efficiency and resourcefulness of microwave-assisted synthesis. nih.gov

Reactant 1Reactant 2SolventTemperature (°C)Time (min)Yield (%)
3-AminocrotononitrileAryl hydrazine1 M HCl (aq)15010-1570-90
α-CyanoketoneAryl hydrazine1 M HCl (aq)15010-1570-90

Solvent-Free Techniques in Pyrazine Derivative Synthesis

Solvent-free, or mechanochemical, synthesis is a green chemistry approach that minimizes or eliminates the use of volatile organic solvents. researchgate.net These reactions are typically carried out by grinding or milling the reactants together, often with a catalytic amount of a liquid or solid additive. This technique can lead to improved yields, shorter reaction times, and simplified work-up procedures.

While specific examples for this compound are not detailed, the general applicability of solvent-free methods to the synthesis of pyrazine derivatives has been explored. For instance, the synthesis of quinoxalines, which are structurally related to pyrazines, has been achieved under solvent-free conditions using porous cross-linked polymer copper and iridium catalysts. acs.org

Multicomponent Reaction Approaches for Imidazopyrazines and Related Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the reactants. beilstein-journals.orgbeilstein-journals.org MCRs are highly atom-economical and offer significant advantages in terms of efficiency and operational simplicity, aligning well with the principles of green chemistry. beilstein-journals.orgbeilstein-journals.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for the synthesis of imidazo[1,2-a]pyridines and related scaffolds, including imidazo[1,2-a]pyrazines. beilstein-journals.orgresearchgate.net This reaction typically involves the condensation of an aminopyridine or aminopyrazine, an aldehyde, and an isocyanide. researchgate.net The synthesis of a library of 32 imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines has been described using the GBB reaction under sustainable conditions with eucalyptol (B1671775) as a green solvent. researchgate.net

A reaction sequence involving the GBB reaction, followed by N-acylation, intramolecular Diels-Alder (IMDA), and dehydrative re-aromatization has been developed for the synthesis of imidazopyridine-fused isoquinolinones. beilstein-journals.orgbeilstein-archives.org

Reaction TypeReactantsProduct ScaffoldKey Features
Groebke–Blackburn–BienayméAminopyrazine, Aldehyde, IsocyanideImidazo[1,2-a]pyrazineMulticomponent, Green Solvent
GBB followed by IMDAAminopyridine, Aldehyde, Isocyanide, Acylating AgentImidazopyridine-fused IsoquinolinoneMultistep, one-pot potential

Catalytic Methodologies for Pyrazinyl Amine Formation (e.g., Palladium/Copper-Catalyzed Coupling)

Palladium and copper-catalyzed cross-coupling reactions are indispensable tools for the formation of C-N bonds in the synthesis of pyrazinyl amines. The Buchwald-Hartwig amination is a widely used palladium-catalyzed method for coupling amines with aryl halides. nih.gov

While examples of palladium-catalyzed C-N coupling on halogenated pyrazines are somewhat rare due to the feasibility of SNAr reactions, they are crucial for less reactive substrates. rsc.org For instance, the amination of a chloropyrazine has been achieved using Pd₂(dba)₃ with a bulky electron-rich phosphine ligand. rsc.org Palladium-catalyzed amination has also been successfully applied to the pyrrole (B145914) ring of 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine using Pd₂(dba)₃ in conjunction with BINAP as the ligand. acs.org However, this specific reaction was limited to cyclic secondary amines. acs.org

Copper-catalyzed C-N coupling reactions also play a role in the synthesis of aminated pyrazoles and related heterocycles. nih.gov The choice between palladium and copper catalysis can depend on the specific substrates and the desired outcome, with each catalyst system offering distinct advantages in terms of reactivity and selectivity. nih.gov

Catalyst SystemSubstratesProduct Type
Pd₂(dba)₃ / Phosphine LigandChloropyrazine, AminePhenylaminopyrazine
Pd₂(dba)₃ / BINAP6-Bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine, Cyclic Secondary Amine6-Amino-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Pd(dba)₂ / tBuDavePhos4-Bromo-1-tritylpyrazole, Aryl- or Alkylamines (lacking β-hydrogen)4-Aminopyrazole
CuI4-Iodo-1H-1-tritylpyrazole, Alkylamines (with β-hydrogen)4-Aminopyrazole

Stereoselective Synthesis of Enantiopure this compound Derivatives

The generation of enantiomerically pure this compound derivatives is paramount for their application in pharmaceuticals and chiral materials. The primary strategies to achieve this involve asymmetric synthesis, where the chiral center is created selectively, or the resolution of a racemic mixture.

A highly effective method for the asymmetric synthesis of chiral amines is the catalytic asymmetric reductive amination of a corresponding ketone. While direct studies on 2-acetylpyrazine for this specific transformation are not extensively detailed in peer-reviewed literature, a strong precedent is set by the highly enantioselective direct asymmetric reductive amination of structurally analogous 2-acetyl-6-substituted pyridines. nih.gov This reaction, utilizing ammonium trifluoroacetate (B77799) as the nitrogen source and a chiral Ruthenium catalyst, such as Ru(OAc)₂{(S)-binap}, under hydrogen pressure, consistently yields chiral primary amines with excellent enantioselectivity (94.6% to >99.9% ee). nih.gov The adaptation of this methodology to 2-acetylpyrazine is a logical and promising route to enantiopure this compound.

Another prominent approach involves the asymmetric addition of organometallic reagents to imines. This can be achieved by using chiral ligands to control the stereochemical outcome of the addition of a methyl group (from a reagent like methyl lithium or a Grignard reagent) to a pyrazine-2-yl derived imine. The use of [2.2]paracyclophane-based N,O-ligands has been shown to be effective in the catalytic asymmetric addition of dialkylzinc reagents to imines, yielding products with high enantioselectivity.

Alternatively, the resolution of a racemic mixture of this compound offers a viable pathway to the pure enantiomers. This can be accomplished through several techniques:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. nih.gov These salts, having different physical properties, can often be separated by fractional crystallization. The desired enantiomer is then recovered by removing the chiral resolving agent. nih.gov

Enzymatic Kinetic Resolution: Lipases are effective catalysts for the enantioselective acylation of amines. In a kinetic resolution, one enantiomer of the racemic amine reacts faster with an acyl donor, leaving the unreacted enantiomer in high enantiomeric excess. This method is widely used for the preparation of enantiopure amines.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the enantiomers of the racemic amine. Polysaccharide-based CSPs are particularly effective for the separation of chiral amines. mdpi.comnih.gov

Synthetic Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound and its derivatives is crucial for both laboratory-scale research and potential industrial applications. This involves a careful selection of catalysts, refinement of reaction conditions, and the development of efficient purification strategies.

Catalyst Selection and Reaction Condition Refinement

The choice of catalyst is critical in both asymmetric and non-asymmetric syntheses. For the asymmetric reductive amination of 2-acetylpyrazine, the selection of the chiral ligand for the transition metal catalyst (e.g., Ruthenium or Iridium) is paramount. Ligands from the BINAP family have demonstrated high efficacy in similar transformations. nih.gov

In palladium-catalyzed amination reactions, which can be used to form advanced derivatives, the choice of phosphine ligand is crucial. Chelating phosphine ligands have been shown to be effective in the amination of 2-substituted pyridines and can be applied to pyrazine systems.

Reaction conditions that significantly influence the yield and selectivity include:

ParameterOptimized Condition/ConsiderationRationale
Solvent Aprotic polar solvents like THF or DMECan influence catalyst solubility and stability.
Temperature Varies depending on the reaction; often requires optimization.Affects reaction rate and selectivity. Lower temperatures can enhance enantioselectivity in asymmetric reactions.
Pressure For hydrogenation reactions, typically 0.8 MPa or higher. nih.govHigher hydrogen pressure can improve reaction rates and conversions.
Reagent Stoichiometry Use of excess amine source (e.g., ammonium salt) in reductive amination.Can drive the equilibrium towards product formation.
Base In palladium-catalyzed aminations, a non-nucleophilic base like sodium tert-butoxide is common.To deprotonate the amine nucleophile without competing in the reaction.

Table 1: Key Parameters for Reaction Optimization

Purification Strategies for High Purity Isolation

The isolation of this compound and its derivatives in high purity is essential, particularly for pharmaceutical applications where stringent purity standards are required. A multi-step purification strategy is often employed.

Initial purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is followed by extraction into an organic solvent. The crude product can then be further purified by one or more of the following techniques:

Crystallization: If the product is a stable solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity. This is particularly useful for separating diastereomeric salts in a classical resolution. nih.gov

Column Chromatography: Standard silica (B1680970) gel chromatography can be used to separate the desired product from starting materials and byproducts. The choice of eluent is critical for achieving good separation.

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers, chiral HPLC is a powerful analytical and preparative tool. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, often provide excellent separation of chiral amines. mdpi.comnih.gov The use of acidic additives in the mobile phase can sometimes improve peak shape and resolution. nih.gov

TechniqueStationary PhaseMobile Phase ExampleApplication
Chiral HPLC Cellulose-based (e.g., ODH®, LUX-3®)Hexane/Isopropanol mixturesAnalytical and preparative separation of enantiomers. mdpi.com
Chiral SFC Polysaccharide-basedCO₂ with a polar co-solvent (e.g., methanol) and an additive (e.g., an amine or acid)Rapid and green analytical and preparative separation of enantiomers.
Reverse-Phase HPLC C18Acetonitrile/Water with a modifier (e.g., TFA)Purification of polar derivatives.

Table 2: Chromatographic Purification Strategies

Supercritical Fluid Chromatography (SFC): SFC is increasingly being used as a "green" alternative to HPLC for both chiral and achiral separations. It often provides faster separations and uses environmentally benign carbon dioxide as the main component of the mobile phase. SFC is particularly well-suited for the purification of amines.

By carefully selecting the synthetic route and optimizing the reaction and purification conditions, it is possible to obtain this compound and its advanced derivatives in high yield and enantiomeric purity, enabling their further investigation and application.

Reactivity and Reaction Mechanisms of 2 Pyrazin 2 Yl Propan 2 Amine

Fundamental Chemical Transformations

The reactivity of 2-(Pyrazin-2-yl)propan-2-amine can be understood through its participation in fundamental organic reactions such as oxidation, reduction, and substitution. These transformations can target either the pyrazine (B50134) ring, the aminopropyl group, or both, depending on the reagents and conditions employed.

Oxidation Reactions and Associated Reagents (e.g., Potassium Permanganate (B83412), Hydrogen Peroxide)

The oxidation of this compound can lead to several products, as both the pyrazine ring and the side chain are susceptible to oxidizing agents. Strong oxidants like potassium permanganate (KMnO4) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.org In this case, the propan-2-amine group attached to the pyrazine ring could be oxidized. Treatment of an alkylbenzene with potassium permanganate typically results in the formation of a benzoic acid. libretexts.org Similarly, alkyl-substituted pyrazines can be oxidized to pyrazinecarboxylic acids. researchgate.net The primary amine of the side chain may also be susceptible to oxidation.

Hydrogen peroxide (H2O2), often in the presence of a metal catalyst, can also be used for oxidation. The specific outcome would depend heavily on the reaction conditions. For instance, it could potentially lead to the formation of an N-oxide by reacting with one of the pyrazine nitrogen atoms, a common reaction for nitrogen-containing heterocycles.

ReagentPotential Reaction SiteExpected Product
Potassium Permanganate (KMnO4)Isopropyl group on the pyrazine ringPyrazine-2-carboxylic acid
Hydrogen Peroxide (H2O2)Pyrazine nitrogen atomThis compound N-oxide
Potassium Permanganate (KMnO4)Primary amine groupPotential for various oxidation products

Substitution Reactions Involving the Aminopropyl Chain and Pyrazine Ring

Substitution reactions can occur on both the pyrazine ring and the aminopropyl side chain. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. scribd.comthieme-connect.de Conversely, the ring is highly resistant to electrophilic aromatic substitution. um.edu.mythieme-connect.de

The primary amine of the aminopropyl chain is nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. For example, the reaction of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride results in the formation of an amide. mdpi.com

Electrophilic and Nucleophilic Reactivity of the Pyrazine Moiety

Influence of Pyrazine Nitrogens on Ring Reactivity (e.g., Enhanced Dipole Interactions)

The two nitrogen atoms in the pyrazine ring are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect, combined with resonance, renders the carbon atoms of the ring electron-deficient. um.edu.my This deactivation makes the pyrazine ring significantly less reactive towards electrophilic attack compared to benzene (B151609). thieme-connect.de Electrophilic substitution, such as nitration or halogenation, is generally difficult and requires harsh conditions or the presence of activating groups on the ring. scribd.comthieme-connect.de

Comparative Reactivity of Pyrazine vs. Pyridine (B92270) Rings in Amines

When comparing the pyrazine ring in this compound to a pyridine ring in an analogous compound like 2-(pyridin-2-yl)propan-2-amine, several key differences in reactivity emerge.

Basicity: Pyrazine is a significantly weaker base than pyridine. thieme-connect.de This is due to the presence of the second electron-withdrawing nitrogen atom, which destabilizes the positive charge on the protonated ring. The pKa of pyrazine is about 0.65, whereas pyridine's is 5.25. thieme-connect.de

Electrophilic Substitution: Both pyridine and pyrazine are deactivated towards electrophilic aromatic substitution compared to benzene. stackexchange.comresearchgate.net However, pyrazine is substantially more deactivated than pyridine due to the cumulative electron-withdrawing effect of the two nitrogen atoms. thieme-connect.de

Nucleophilic Substitution: The pyrazine ring is more activated towards nucleophilic substitution than the pyridine ring. The greater electron deficiency of the pyrazine ring makes it a better substrate for attack by nucleophiles. Consequently, halopyrazines are generally more reactive in nucleophilic displacement reactions than the corresponding halopyridines. thieme-connect.de

FeaturePyrazine RingPyridine Ring
Basicity Weaker base (pKa ≈ 0.65) thieme-connect.deStronger base (pKa ≈ 5.25)
Electrophilic Substitution Highly deactivated thieme-connect.deDeactivated stackexchange.com
Nucleophilic Substitution More reactive/activated thieme-connect.deLess reactive

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the pathways through which this compound and related compounds react is crucial for controlling reaction outcomes and optimizing synthetic procedures. Kinetic studies and the characterization of reaction mechanisms provide fundamental insights into these processes.

Catalytic Roles of Solvents (e.g., Water, Methanol (B129727), Acetic Acid) in Reaction Mechanisms

Solvents are not merely inert media for reactions but can actively participate in and catalyze chemical transformations. In reactions involving pyrazine derivatives, particularly those with carbonyl and amine functionalities, protic solvents like water, methanol, and acetic acid have been shown to play a crucial catalytic role.

Studies on the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) and hydrazine (B178648) have highlighted the importance of these solvents. It has been demonstrated that water, methanol, and acetic acid can act as catalysts for the elementary steps within the reaction mechanisms. For instance, in the condensation reaction between an amine and a carbonyl group, which is analogous to potential reactions of this compound with carbonyl compounds, the solvent can facilitate proton transfer steps. Acetic acid, being a stronger acid, can protonate the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Similarly, protic solvents can assist in the dehydration step of hemiaminal intermediates by protonating the hydroxyl group, turning it into a better leaving group (water).

In catalytic dehydrocondensation reactions for amide formation, the solvent choice significantly impacts reaction yields. In aprotic solvents, strongly basic catalysts may be preferred, whereas, in protic solvents such as methanol, weakly basic catalysts can provide better yields nih.gov. This is due to the complex acid-base equilibria among reactants, which are heavily influenced by the solvent environment nih.gov.

Investigation of Intermediates in Complex Reactions (e.g., Hemiaminals, Nitrilium Ions)

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. For reactions of pyrazine derivatives that involve the interaction of amine and carbonyl groups, hemiaminals are key, albeit often unstable, intermediates.

In the reaction of pyrazinecarbaldehyde with hydrazine, the formation of both hemiaminal and bis-hemiaminal intermediates has been clearly observed and resolved using 1H NMR spectroscopy. These intermediates give characteristic resonances for protons on the newly formed stereogenic carbon centers. Remarkably, in some cases, pyrazinyl hemiaminal intermediates have been found to be stable enough to be isolated and characterized spectroscopically. Kinetic profiling of these reactions indicates that the reaction proceeds through a sequence of addition-dehydration-addition-dehydration.

Structure-Reactivity Relationships of this compound Derivatives

The chemical reactivity of pyrazine derivatives can be finely tuned by modifying their molecular structure. The introduction of different substituents or alterations in the molecule's three-dimensional shape can have profound effects on reaction rates and the types of products formed.

Effects of Substituents on Reaction Selectivity and Rate

Substituents on the pyrazine ring or on the amine side chain can significantly alter the electronic properties and steric environment of this compound, thereby influencing its reactivity.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable effects on the reactivity of the pyrazine system.

Electron-Withdrawing Groups: Attaching an EWG, such as a chlorine atom, to the pyrazine ring decreases the electron density of the aromatic system. This, in turn, reduces the basicity and nucleophilicity of the exocyclic amine group. For example, in the synthesis of N-(pyrazin-2-yl)benzenesulfonamides, chlorinated starting materials showed lower yields. This was attributed to the electron-withdrawing property of the chlorine atom, which reduces the strength of the primary amine as a nucleophile. Similarly, EWGs on the pyrazine ring tend to shift redox potentials to more positive values nih.gov.

Electron-Donating Groups: Conversely, EDGs would be expected to increase the electron density on the ring and enhance the nucleophilicity of the amine, potentially increasing reaction rates in nucleophilic substitution or addition reactions. Studies on substituted pyrazines have shown that EDGs tend to decrease the redox potential nih.gov.

The position of the functional group relative to the nitrogen atoms in the pyrazine ring also plays a major role; the closer the substituent, the stronger its electronic effect nih.gov.

Substituent TypePosition on Pyrazine RingEffect on Amine NucleophilicityConsequence on Reaction Rate
Electron-Withdrawing (e.g., -Cl)C6DecreasedSlower nucleophilic attack
Electron-Donating (e.g., -CH3)C5/C6IncreasedFaster nucleophilic attack
Carboxy groups (-COOH)MultipleDecreasedSlower electron transfer kinetics nih.gov

Interactive Data Table of Substituent Effects This table summarizes the observed effects of different substituents on the properties and reactivity of pyrazine derivatives.

Substituent Effect on Property Impact on Reactivity
ChlorineElectron-withdrawingReduces amine nucleophilicity, leading to lower reaction yields.
AminoElectron-donating (relative to H)Can enhance biological activity in certain derivatives.
MethylWeakly electron-donatingCan influence biological activity differently than an amino group.
Aryl groupsCan delocalize chargeCan lead to a red-shift in absorption/emission spectra nih.gov.
Alkyl groupsCan cause steric hindranceCan lead to a blue-shift in absorption/emission spectra nih.gov.

Influence of Conformation on Chemical Reactivity

Beyond electronic effects, the three-dimensional arrangement of atoms, or conformation, is a critical determinant of chemical reactivity. Steric hindrance and the specific orientation of functional groups can either facilitate or impede a reaction pathway.

For amine-containing compounds, steric hindrance around the nitrogen atom can dramatically influence reactivity researchgate.netosti.gov. In reactions involving this compound derivatives, bulky substituents near the amine group could hinder its approach to an electrophile, thereby slowing the reaction rate. The orientation of the amine's lone pair of electrons, which is crucial for its nucleophilicity, is also dictated by the molecule's conformation jst.go.jp.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Pyrazin 2 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of a molecule.

The chemical environment of each proton and carbon atom in 2-(Pyrazin-2-yl)propan-2-amine dictates its specific resonance frequency, or chemical shift (δ), in an NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

Pyrazine (B50134) Ring Protons: The three protons on the pyrazine ring are in distinct chemical environments and are expected to resonate in the aromatic region, typically between δ 8.0 and 9.0 ppm. Their downfield shift is due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms.

Methyl Protons: The two methyl groups of the propan-2-amine moiety are chemically equivalent. They are expected to produce a single, strong signal (a singlet) in the aliphatic region, likely around δ 1.5 ppm.

Amine Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. Its chemical shift is variable and can range from δ 0.5 to 5.0 ppm, depending on factors like solvent, concentration, and temperature. pdx.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring are expected to show signals in the downfield region of the spectrum (δ 140-160 ppm), which is characteristic of heteroaromatic carbons.

Propan-2-amine Carbons: The quaternary carbon atom bonded to the amine group and the pyrazine ring would appear around δ 50-60 ppm. The two equivalent methyl carbons are expected to resonate in the upfield, aliphatic region, around δ 25-30 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom TypeGroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CHPyrazine Ring~ 8.5 - 8.7~ 142 - 145
Aliphatic C(CH₃)₂Quaternary Carbon-~ 55
Aliphatic CH₃Methyl Groups~ 1.5~ 28
Amine NH₂Amine Group~ 1.0 - 3.0 (broad)-

To unambiguously confirm the atomic connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the adjacent protons on the pyrazine ring, helping to assign their specific positions. No correlations would be expected for the methyl and amine protons as they are not coupled to other protons.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. mdpi.com For this compound (C₇H₁₁N₃), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared with the experimental value.

Molecular Formula: C₇H₁₁N₃

Calculated Exact Mass of [M+H]⁺: 138.1026 HRMS analysis would be expected to yield an m/z value extremely close to this calculated mass, thereby confirming the molecular formula with high confidence.

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides valuable clues about the molecule's structure. For this compound, key fragmentation pathways would include:

Molecular Ion Peak: The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecule's nominal mass, 137. In accordance with the nitrogen rule, the odd molecular weight is consistent with the presence of an odd number (three) of nitrogen atoms. libretexts.org

Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. miamioh.edulibretexts.org In this case, the loss of a methyl radical (•CH₃, mass 15) would lead to a stable, resonance-delocalized cation at m/z 122. This fragment is often the most abundant peak (the base peak) in the spectrum.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment IonFragmentation Pathway
137[C₇H₁₁N₃]⁺Molecular Ion (M⁺)
122[C₆H₈N₃]⁺Alpha-cleavage (Loss of •CH₃)

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb radiation at characteristic frequencies, making these techniques excellent for functional group identification. acs.org

For this compound, the key expected vibrational bands are:

N-H Stretching: As a primary amine, the molecule should exhibit two distinct N-H stretching bands in the 3300–3400 cm⁻¹ region of the IR spectrum. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is anticipated to cause a characteristic absorption in the range of 1580–1650 cm⁻¹. orgchemboulder.com

C=N and C=C Stretching: Vibrations corresponding to the C=C and C=N bonds within the pyrazine ring will produce a series of absorptions in the 1400–1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aliphatic C-N bond is expected to appear in the 1020–1250 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazine ring, which are often weak in the IR spectrum.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound.
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3300 - 3400 (two bands)
Aromatic C-H StretchPyrazine Ring3000 - 3100
Aliphatic C-H StretchMethyl Groups2850 - 3000
N-H BendPrimary Amine1580 - 1650
C=C / C=N StretchPyrazine Ring1400 - 1600
C-N StretchAliphatic Amine1020 - 1250

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be dominated by vibrations characteristic of the primary amine, the pyrazine ring, and the alkyl substituent.

The primary amine group (-NH₂) is anticipated to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Additionally, a characteristic N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ region. A broad absorption due to N-H wagging may also be observed between 910-665 cm⁻¹.

The pyrazine ring, an aromatic heterocycle, will exhibit several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations will also be present, contributing to the fingerprint region of the spectrum.

The aliphatic propan-2-yl group will contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric), the latter being characteristic of a gem-dimethyl group. The C-N stretching vibration of the aliphatic amine is expected to produce a weak to medium band in the 1250-1020 cm⁻¹ range.

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3400-3250 Asymmetric & Symmetric N-H Stretch Primary Amine
>3000 C-H Stretch Pyrazine Ring
<3000 C-H Stretch Alkyl Group
1650-1580 N-H Bend (Scissoring) Primary Amine
1600-1400 C=C and C=N Ring Stretch Pyrazine Ring
~1465 & ~1370 C-H Bend Alkyl Group
1250-1020 C-N Stretch Aliphatic Amine

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to clearly show the vibrational modes of the pyrazine ring.

Symmetric "ring breathing" vibrations of the pyrazine ring, which involve the entire ring expanding and contracting symmetrically, typically give rise to strong and sharp bands in the Raman spectrum. Other pyrazine ring deformation and stretching modes will also be Raman active. The C-C stretching of the alkyl backbone and the symmetric C-H bending modes of the methyl groups are also expected to be visible. While N-H stretching vibrations are present, they are often weaker and broader in Raman spectra compared to FT-IR.

Computational studies and experimental data on similar pyrazine derivatives show that coordination to surfaces or metal ions can significantly alter the intensity and position of Raman bands, a phenomenon utilized in Surface-Enhanced Raman Spectroscopy (SERS).

Table 2: Expected Raman Active Vibrational Modes for this compound

Raman Shift Range (cm⁻¹) Vibrational Mode Functional Group
3100-3000 Aromatic C-H Stretch Pyrazine Ring
3000-2850 Aliphatic C-H Stretch Alkyl Group
1600-1500 Ring Stretching Pyrazine Ring
~1000 Symmetric Ring Breathing Pyrazine Ring

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Properties

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The pyrazine ring is an aromatic system with π-electrons, capable of undergoing π → π* transitions upon absorption of UV radiation. Unsubstituted pyrazine typically shows absorptions around 260 nm.

The presence of the amino group (-NH₂) attached to the alkyl chain, which is conjugated to the pyrazine ring, is expected to influence the electronic spectrum. As an electron-donating group, the amine can engage in electronic interactions with the electron-deficient pyrazine ring. This interaction, known as intramolecular charge transfer (ICT), can lead to a bathochromic (red) shift of the absorption bands to longer wavelengths. researchgate.net The intensity of these absorption bands may also be affected.

Therefore, this compound is predicted to exhibit strong absorption bands in the UV region, likely shifted to wavelengths longer than 260 nm due to the influence of the aminoalkyl substituent. The exact position (λmax) and molar absorptivity (ε) would depend on the solvent polarity, as polar solvents can stabilize the charge-transfer excited state, often resulting in a further red-shift. mdpi.com

Table 3: Predicted Electronic Transitions for this compound

Transition Type Chromophore Expected λmax Region (nm)
π → π* Pyrazine Ring > 260

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, its likely solid-state conformation and intermolecular interactions can be inferred from the structures of related aminopyrazine derivatives. researchgate.netrsc.org

In the solid state, the molecule's conformation would be a balance between minimizing steric hindrance and optimizing intermolecular interactions. The bulky propan-2-amine group would likely be twisted out of the plane of the pyrazine ring to reduce steric clash between the methyl groups and the ring's hydrogen atoms. The specific torsion angles defining the orientation of the substituent relative to the ring would be determined by the crystal packing forces.

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The primary amine group is an excellent hydrogen bond donor, with two N-H protons. The pyrazine ring contains two nitrogen atoms that are effective hydrogen bond acceptors.

This functionality strongly suggests the formation of intermolecular N-H···N hydrogen bonds, which would link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.net These strong, directional interactions are often the primary determinant of the crystal packing arrangement in such compounds.

In addition to hydrogen bonding, other weaker interactions are anticipated:

π-π Stacking: The planar pyrazine rings could stack on top of each other, leading to stabilizing π-π interactions.

C-H···π Interactions: The aliphatic C-H bonds from the propan-2-yl group could interact with the electron-rich π-system of the pyrazine rings of neighboring molecules.

The interplay of these various intermolecular forces would define the final supramolecular architecture of the compound in the solid state.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Description
Hydrogen Bond N-H (Amine) N (Pyrazine) Strong, directional interaction forming primary structural motifs.
π-π Stacking Pyrazine Ring Pyrazine Ring Parallel stacking of aromatic rings.
C-H···π Interaction C-H (Alkyl) π-system (Pyrazine) Weak interaction between alkyl groups and aromatic rings.

Computational and Theoretical Investigations of 2 Pyrazin 2 Yl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, electronic distributions, and reactivity.

Geometry Optimization and Conformational Analysis (e.g., DFT, Hartree-Fock Methods)

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazine (B50134) and its derivatives, Density Functional Theory (DFT) is a commonly employed method. researchgate.net Specifically, the B3LYP hybrid functional is frequently used for its balance of accuracy and computational efficiency. researchgate.netmostwiedzy.pl

The process begins with an initial guess of the molecular geometry. The calculation then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. This results in an optimized structure with specific bond lengths and angles. For the parent pyrazine molecule, which has a planar geometry, DFT calculations with the B3LYP functional have been used to determine its optimized structural parameters. researchgate.net

Conformational analysis, which is crucial for flexible molecules, involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. researchgate.netnih.gov For a molecule like 2-(Pyrazin-2-yl)propan-2-amine, this would involve scanning the potential energy surface by systematically rotating the propan-2-amine group relative to the pyrazine ring to identify the lowest energy conformers. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Pyrazine (Note: This data is for the parent pyrazine molecule, calculated using the B3LYP/cc-pVDZ level of theory, and serves as an illustrative example.)

Parameter Bond/Angle Calculated Value
Bond Length C-N 1.338 Å
C-C 1.397 Å
C-H 1.083 Å
Bond Angle C-N-C 115.65°
C-C-N 122.18°
H-C-C 119.96°
H-C-N 117.87°

This table is interactive. You can sort and filter the data. [Source: Based on data from computational studies of pyrazine. nist.gov]

Basis Set Selection and its Impact on Computational Accuracy (e.g., 6-31G*, 6-311++G(d,p))

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals. The selection of an appropriate basis set is a critical step in obtaining reliable computational results. chemrxiv.org

Pople-style basis sets are commonly used for molecules like pyrazines. A relatively simple basis set is 6-31G . The '6-31G' part indicates how the core and valence atomic orbitals are represented, while the asterisk () denotes the addition of polarization functions on heavy (non-hydrogen) atoms. These polarization functions allow for more flexibility in describing the shape of the electron clouds, which is important for accurately modeling chemical bonds.

For higher accuracy, more extensive basis sets like 6-311++G(d,p) are employed. researchgate.netresearchgate.net

6-311G : Provides a more flexible description of the valence electrons.

++ : Indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for describing electrons that are far from the nucleus, which is crucial for anions and systems with weak intermolecular interactions. mostwiedzy.pl

(d,p) : Adds polarization functions to both heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bond angles and molecular shapes.

The choice of basis set represents a trade-off between computational cost and accuracy. arxiv.orgarxiv.org While larger basis sets generally yield more accurate results, they also require significantly more computational resources. Studies on pyrazine and its derivatives have shown that basis sets like 6-31+G* can provide a satisfactory agreement with experimental data for certain properties. mostwiedzy.pl

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comelsevierpure.com A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive. irjweb.comrsc.org

For pyrazine derivatives, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.net The HOMO-LUMO gap can be influenced by the presence of different substituent groups on the pyrazine ring.

Table 2: Illustrative Frontier Orbital Energies for Pyrazine (Note: These are example values to illustrate the concept and can vary significantly with the level of theory and basis set used.)

Orbital Energy (eV)
HOMO -6.30
LUMO -1.81
HOMO-LUMO Gap 4.49

This table is interactive. You can sort and filter the data. [Source: Based on data from DFT calculations on triazine derivatives, analogous to pyrazine systems. irjweb.com]

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and to understand various intramolecular interactions. youtube.com It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. osti.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. chemrxiv.org This analysis reveals hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor). The stabilization energy (E2) associated with these interactions provides a measure of their strength. For pyrazine derivatives, NBO analysis can elucidate the interactions between the lone pairs of the nitrogen atoms and the π-system of the aromatic ring, as well as the influence of substituents on the electronic structure. chemrxiv.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. wolfram.comchemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In pyrazine, these regions are typically located around the nitrogen atoms due to their lone pairs of electrons. researchgate.netresearchgate.net

Blue regions : Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. In pyrazine, the hydrogen atoms attached to the carbon atoms are typically associated with positive potential. researchgate.net

Green regions : Correspond to areas of neutral potential.

The MEP map provides a clear and intuitive picture of where a molecule is most likely to interact with other chemical species, offering insights into its reactivity and intermolecular interactions. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be predicted with high accuracy using quantum mechanical calculations. Density Functional Theory (DFT), particularly employing the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach for this purpose. nih.gov Calculations are typically performed on a geometry-optimized structure of the molecule. researchgate.netnih.gov

The predicted ¹H and ¹³C NMR chemical shifts are reported in parts per million (ppm) relative to a reference standard, commonly Tetramethylsilane (TMS). The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netnih.gov For pyrazine derivatives, computational studies have shown good correlation between calculated and experimental values, allowing for reliable structural assignment. mdpi.com The chemical environment of each nucleus—protons and carbons on the pyrazine ring, the isopropyl group, and the amine group—dictates its specific chemical shift. For instance, the aromatic protons of the pyrazine ring are expected to resonate at a higher chemical shift (downfield) compared to the aliphatic protons of the propan-2-amine moiety due to the ring's electron-withdrawing nature.

Table 1: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H NMR
Pyrazine-H 8.5 - 8.7 Not Available
Amine-H (NH₂) 1.5 - 2.5 Not Available
Methyl-H (CH₃) 1.2 - 1.4 Not Available
¹³C NMR
Pyrazine-C 140 - 155 Not Available
C(CH₃)₂ 45 - 55 Not Available
CH₃ 25 - 30 Not Available

Note: The values in this table are hypothetical and illustrative of typical ranges for similar structures. Experimental data for the specific target compound is not publicly available.

Simulated Vibrational Spectra and Force Field Analysis

Theoretical vibrational spectra (Infrared and Raman) of this compound are simulated using DFT calculations. These simulations provide vibrational frequencies and intensities, which are crucial for interpreting experimental spectra. Anharmonic calculations, often using methods like Generalized Vibrational Second-Order Perturbation Theory (GVPT2), can offer a more accurate reproduction of experimental spectra, especially in the near-infrared (NIR) region. mdpi.com

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. nih.govmdpi.com This analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. For this compound, characteristic vibrational modes include:

N-H stretching of the amine group, typically observed in the 3300-3500 cm⁻¹ region. Hydrogen bonding can significantly influence the position of these bands. mdpi.com

C-H stretching from the aromatic pyrazine ring (above 3000 cm⁻¹) and the aliphatic isopropyl group (below 3000 cm⁻¹).

Pyrazine ring vibrations , including ring stretching ("breathing") modes, which are characteristic of the heterocyclic core.

C-N stretching and N-H bending (scissoring) vibrations.

Cluster-model approaches in DFT can also be employed to simulate IR spectra in the solid state, accounting for intermolecular interactions like hydrogen bonding that are present in a crystal lattice. rsc.org

Table 2: Selected Predicted Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹) Assignment (based on PED) Vibrational Mode
~3450 ν(N-H) Asymmetric stretch
~3360 ν(N-H) Symmetric stretch
~3080 ν(C-H) Aromatic stretch
~2980 ν(C-H) Aliphatic stretch
~1620 δ(N-H) Scissoring
~1580 ν(C=C), ν(C=N) Pyrazine ring stretch
~1150 ν(C-N) Stretch

Note: Frequencies are illustrative and based on typical values for similar functional groups.

Theoretical UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption properties of this compound are investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum. researchgate.net

For aromatic N-heterocycles like pyrazine, the characteristic absorptions in the UV region are due to π → π* and n → π* electronic transitions. montana.edu

π → π transitions* are typically high-intensity absorptions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

n → π transitions* involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital. These transitions are generally weaker in intensity.

The solvent environment can influence the absorption spectrum, a phenomenon that can be modeled using methods like the Polarizable Continuum Model (PCM). rsc.org Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption bands (solvatochromism). montana.edu

Table 3: Illustrative TD-DFT Results for Electronic Transitions in a Pyrazine Derivative

Transition Calculated λ_max (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ ~320 0.005 n → π*
S₀ → S₂ ~265 0.150 π → π*
S₀ → S₃ ~230 0.450 π → π*

Note: Values are representative for the pyrazine chromophore and serve for illustrative purposes.

Chemical Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness, Electrophilicity)

Conceptual DFT provides a framework for quantifying the chemical reactivity of this compound through various descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov These descriptors predict the molecule's stability and the most probable sites for electrophilic, nucleophilic, or radical attack. jmcs.org.mxscielo.org.mx

Global Reactivity Descriptors:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the molecule's resistance to change in its electron distribution. A larger energy gap implies greater hardness and lower reactivity. nih.gov

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it relates to the molecule's tendency to lose electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

Table 4: Calculated Global Reactivity Descriptors

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMO Reactivity, Polarizability
Chemical Hardness (η) ΔE / 2 Resistance to charge transfer
Chemical Softness (S) 1 / η Reciprocal of hardness
Electronegativity (χ) Electron-attracting power

Local Reactivity Descriptors: The Fukui function, f(r) , is a key local descriptor that identifies which atoms within the molecule are most susceptible to a specific type of attack. d-nb.infonih.gov By condensing the Fukui function to atomic sites, one can determine the reactivity of each atom:

f_k⁺ for nucleophilic attack (electron acceptance).

f_k⁻ for electrophilic attack (electron donation).

f_k⁰ for radical attack.

For this compound, the nitrogen atoms of the pyrazine ring are expected to be primary sites for electrophilic attack, while the amine group could also be a reactive site. jmcs.org.mxredalyc.org

First Hyperpolarizability Calculations for Non-linear Optical Properties

The non-linear optical (NLO) properties of a molecule are characterized by its response to a strong electromagnetic field, with the first hyperpolarizability (β) being a key measure of second-order NLO activity. physchemres.org Molecules with significant NLO properties often feature electron-donating and electron-accepting groups connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT).

DFT calculations can reliably predict the first hyperpolarizability of molecules. mdpi.comnih.gov For this compound, the pyrazine ring can act as an electron-accepting moiety, while the amine group is an electron donor. This donor-acceptor character suggests that the molecule could exhibit NLO properties. The magnitude of the calculated β value indicates the potential of the compound for applications in optical materials. researchgate.net

Table 5: Calculated Non-Linear Optical Properties

Property Symbol Unit Significance
Dipole Moment µ Debye Measures charge separation
Mean Polarizability <α> a.u. Linear response to electric field
First Hyperpolarizability β_tot a.u. Second-order NLO response

Note: Calculations are compared to a standard reference like urea (B33335) to gauge the relative NLO activity. nih.gov

Thermodynamic and Energetic Properties from Computational Methods

Quantum chemical calculations can predict several key thermodynamic properties of this compound at a given temperature. These properties are derived from the vibrational frequencies calculated at the optimized molecular geometry.

Key thermodynamic parameters include:

Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy of the molecule at 0 K.

Enthalpy of Formation (Δ_fH°): The change in enthalpy during the formation of the compound from its constituent elements in their standard states.

Gibbs Free Energy of Formation (Δ_fG°): Indicates the spontaneity of the molecule's formation.

Entropy (S°): A measure of the molecule's disorder.

Heat Capacity (C_v): The amount of heat required to raise the temperature of the molecule by a certain amount.

These computed values are essential for understanding the stability and potential reaction thermodynamics of the compound. semanticscholar.orgnih.gov

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound

Enthalpies of Formation and Reaction Energies

Computational chemistry provides powerful tools for the determination of thermochemical properties such as enthalpies of formation (ΔHf°) and reaction energies. These values are crucial for understanding the stability of a molecule and the energetic feasibility of its chemical transformations. High-level ab initio and density functional theory (DFT) methods are commonly employed to calculate these properties for organic molecules, including pyrazine derivatives.

For instance, the thermochemical properties of the parent diazines, including pyrazine, have been a subject of both experimental and theoretical investigation, providing benchmark-quality results that can be extended to its derivatives. Theoretical methods such as G3, G4, and CBS-APNO have been utilized to achieve highly accurate calculations of gas-phase enthalpies of formation. These methods often involve isodesmic and bond separation reactions in their computational protocols to minimize errors and provide reliable data.

In the context of designing novel materials, such as energetic compounds, the heat of formation is a critical parameter. A computational study on polycyclic bis-oxadiazolo-pyrazine derivatives employed DFT calculations to evaluate their gas-phase and solid-phase heats of formation. The introduction of different functional groups, such as nitro (-NO2) and N-oxide, was found to significantly influence the heat of formation, thereby altering the energetic properties of the parent structure. This highlights the importance of substituents on the pyrazine ring in modulating the molecule's energetic landscape.

While specific data for this compound is not readily found, the following table presents representative calculated enthalpies of formation for the parent pyrazine molecule from a comparative study of diazines. This data serves to illustrate the typical values and the level of accuracy that can be achieved with modern computational methods.

CompoundComputational MethodCalculated Gas-Phase Enthalpy of Formation (kJ/mol)
PyrazineG4181.7
PyrazineW1(RO)181.8
PyrazineCBS-APNO181.9

Note: The data in this table is for the parent pyrazine molecule and is intended to be illustrative of the computational approaches used for such determinations.

Studies of Tautomerism and Isomer Stability (e.g., Annular Tautomerism)

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a phenomenon of significant interest in heterocyclic chemistry. For a molecule like this compound, several types of tautomerism could be computationally investigated. These include amino-imino tautomerism involving the propan-2-amine side chain and potentially annular tautomerism if the pyrazine ring were to be protonated or deprotonated.

Quantum mechanical calculations, particularly DFT, are extensively used to determine the relative stabilities of different tautomers and isomers. These studies typically involve geometry optimization of all possible forms followed by the calculation of their electronic energies and Gibbs free energies. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is crucial as the relative stability of tautomers can be highly dependent on the surrounding medium.

For amino-substituted N-heterocycles, the equilibrium between the amino and imino forms is a classic example of prototropic tautomerism. Computational studies on related systems, such as aminopyrroles and aminopurines, have shown that the amino tautomer is often more stable, but the energy difference can be small and influenced by substituents and solvent polarity. nih.gov

Annular tautomerism involves the movement of a proton between two nitrogen atoms within the heterocyclic ring. While less common in the neutral pyrazine ring, it becomes relevant in protonated species or in related azole systems like pyrazoles and imidazoles. Computational studies have been instrumental in understanding the energetic barriers and equilibrium constants for these processes.

The stability of different structural isomers of pyrazine derivatives has also been a subject of theoretical investigation. A study on the diradical isomers of pyrazine using multireference ab initio methods predicted the relative stabilities of the ortho, meta, and para isomers, highlighting the capability of computational chemistry to explore high-energy, reactive species.

The following table provides an illustrative example of the calculated relative energies of tautomers for a related heterocyclic system, demonstrating the type of data generated in such computational studies.

Tautomer System Example (Aminopurine)Tautomer FormRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
2-Aminopurine (B61359)9H-amino0.00.0
2-Aminopurine7H-amino4.00.2
2-Aminopurine3H-amino10.55.8
2-Aminopurine1H-amino12.37.1

Note: This data is for 2-aminopurine and serves as an example of how computational methods are used to assess tautomeric stability. The relative energies are calculated with respect to the most stable tautomer.

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, theoretical chemists can identify reactants, products, intermediates, and, most importantly, transition states. This information provides a deep understanding of the reaction pathway and the factors that control its rate and selectivity.

Transition State Analysis and Reaction Pathway Mapping

The core of computational reaction mechanism studies lies in the location and characterization of transition states. A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Various computational algorithms are available to locate these structures. Once a transition state is found, its structure provides insights into the geometry of the bond-making and bond-breaking processes. Vibrational frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For pyrazine derivatives, computational studies have explored various reaction mechanisms. For example, the formation of pyrazinyl bis-azomethines from pyrazine-2-carbaldehyde (B1279537) and hydrazine (B178648) has been investigated using DFT. researchgate.netijournalse.org This study mapped out the reaction pathways, identifying hemiaminal intermediates and the transition states connecting them. researchgate.netijournalse.org The calculations helped to rationalize the experimental observations and to understand the sequence of addition and dehydration steps. researchgate.netijournalse.org

Another area where computational modeling has been applied is in the study of photochemical reactions of pyrazines. Theoretical investigations of the photoisomerization of pyrazine to pyrimidine (B1678525) have used advanced methods like the complete active space self-consistent field (CASSCF) to map the excited-state reaction pathways. These studies have highlighted the crucial role of conical intersections, which are points where different electronic potential energy surfaces cross, providing a mechanism for rapid, radiationless decay back to the ground state.

Solvent Effects in Computational Studies

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational studies can account for these solvent effects in several ways. The most common approach is the use of implicit solvation models, where the solvent is represented as a continuous medium with a specific dielectric constant. This method is computationally efficient and can capture the bulk electrostatic effects of the solvent.

For more specific solvent-solute interactions, such as hydrogen bonding, an explicit solvent model may be necessary. In this approach, one or more solvent molecules are included in the quantum mechanical calculation along with the solute. This provides a more detailed picture of the interactions but at a higher computational cost.

A study on the photooxidation of indolepyrazines demonstrated the significant influence of the solvent on the reaction's quantum yield. nih.gov The reaction was found to be less efficient in protic solvents like methanol (B129727) compared to aprotic solvents. nih.gov This was explained by the formation of hydrogen-bonded complexes between the indolepyrazine and the alcohol, which was supported by computational modeling. nih.gov This complex formation was proposed to reduce the efficiency of triplet state formation, which in turn leads to a lower quantum yield of singlet oxygen generation, the key oxidant in the reaction. nih.gov This example underscores the importance of considering specific solvent interactions in computational studies of reaction mechanisms.

Structure-Energetics and Structure-Property Relationships from Theoretical Data

A significant application of computational chemistry is the establishment of relationships between the molecular structure of a compound and its various properties. These structure-property and structure-energetics relationships are often developed through the analysis of data generated from theoretical calculations for a series of related compounds. Such studies are invaluable for understanding chemical trends and for the rational design of new molecules with desired properties.

For pyrazine derivatives, computational studies have been used to derive relationships between their structural features and a wide range of properties, including biological activity, energetic performance, and optoelectronic characteristics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. These models use statistical methods to correlate calculated molecular descriptors with experimentally observed activities or properties.

A QSAR study on a series of pyrazine derivatives as antiproliferative agents utilized DFT calculations to obtain various molecular descriptors, such as heats of formation, dipole moments, and electronic properties. semanticscholar.orgsemanticscholar.org These descriptors were then used to build a model that could predict the antiproliferative activity of new, untested pyrazine compounds. semanticscholar.orgsemanticscholar.org Such models are highly valuable in the drug discovery process for identifying promising lead candidates. semanticscholar.orgsemanticscholar.org

In the field of materials science, computational studies have been used to establish structure-energetics relationships for pyrazine-based energetic materials. tandfonline.comnih.gov By calculating properties like the heat of formation, density, and detonation velocity for a series of derivatives, researchers can identify the structural modifications that lead to improved performance and stability. tandfonline.comnih.gov For example, the introduction of nitro groups and the extension of the fused ring system were shown to have a significant impact on the energetic properties of a bis-oxadiazolo-pyrazine backbone. tandfonline.comnih.gov

Furthermore, the relationship between the structure of pyrazine derivatives and their optoelectronic properties has been explored through theoretical calculations. A study on dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable derivatives used DFT to analyze how structural modifications affect their frontier molecular orbital energies, which in turn influence their optical and electronic properties. Such studies are crucial for the design of new organic materials for applications in electronics, such as organic field-effect transistors.

The following table provides examples of theoretical descriptors that are commonly calculated for pyrazine derivatives and used to establish structure-property relationships.

Theoretical DescriptorProperty it Relates To
Heat of FormationThermodynamic stability, energetic performance
HOMO-LUMO GapElectronic excitability, reactivity, stability
Dipole MomentPolarity, solubility, intermolecular interactions
Molecular Electrostatic Potential (MEP)Reactivity towards electrophiles and nucleophiles
Natural Bond Orbital (NBO) ChargesCharge distribution, reactivity

This systematic approach of using theoretical data to understand and predict the properties of pyrazine derivatives is a powerful strategy in modern chemical research, enabling the targeted design of new functional molecules.

Advanced Applications and Research Frontiers in Coordination Chemistry and Supramolecular Assemblies

2-(Pyrazin-2-yl)propan-2-amine as a Ligand in Metal Complexes

The incorporation of this compound into metal complexes leverages the distinct chemical characteristics of both the pyrazine (B50134) heterocycle and the amine functional group. The pyrazine ring, with its two nitrogen atoms, can coordinate to metals in various ways, and its electron-withdrawing nature significantly influences the properties of the resulting metal complex.

The synthesis of metal complexes incorporating pyrazinyl amine ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. acs.org The resulting coordination compounds can be isolated as stable crystalline solids. Characterization of these complexes is performed using a suite of analytical techniques to confirm their structure and properties.

Common characterization methods include:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C=C bonds in the pyrazine ring, as well as the N-H bands of the amine group, upon complexation provide evidence of bonding. nih.govmdpi.com For instance, a shift in the sharp band of the pyrazine ring (around 1561 cm⁻¹) by more than 5 cm⁻¹ in the metal complex indicates the involvement of the pyrazine ring in coordination. mdpi.com

Elemental Analysis: Provides the empirical formula of the complex, confirming the stoichiometry of the metal-to-ligand ratio. mdpi.com

Thermogravimetric Analysis (TGA): This method is used to study the thermal stability of the complexes and to determine the presence of coordinated or solvated water molecules. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination environment. rsc.org

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.org Ligands can be classified as monodentate (one binding site), bidentate (two binding sites), or polydentate. libretexts.org

This compound possesses two potential donor sites: one of the nitrogen atoms of the pyrazine ring and the nitrogen atom of the amine group. This allows it to function as a bidentate ligand , forming a stable chelate ring with the metal center. biosynth.com The specific coordination can vary:

Bidentate Chelating: The most common mode, where both the pyrazine nitrogen and the amine nitrogen bind to the same metal center. This is often energetically favorable due to the formation of a five- or six-membered ring. rsc.org

Monodentate: In some cases, particularly where steric hindrance is a factor, the ligand might coordinate through only one of the nitrogen atoms, typically the more accessible pyrazine nitrogen. rsc.org

Bridging: The ligand could potentially bridge two metal centers, with the pyrazine nitrogen coordinating to one metal and the amine group to another, leading to the formation of coordination polymers.

The versatility in coordination modes is a key feature of multidentate amine ligands in coordination chemistry. nih.gov

The substitution of a pyridine (B92270) ring with a pyrazine ring in a ligand scaffold introduces significant electronic changes with minimal alteration to the steric environment. acs.org

Electronic Effects:

Electron-Withdrawing Nature: Pyrazine is more electron-deficient than pyridine due to the presence of a second nitrogen atom. acs.orgmdpi.com This electron-withdrawing property stabilizes lower oxidation states of the metal center, making the metal easier to reduce. mdpi.com This is reflected in the redox potentials of the complexes; for example, cobalt complexes with pyrazine-functionalized ligands show less negative Co(II/I) redox couples compared to their pyridine analogues. mdpi.com

π-Acidity: The increased number of nitrogen atoms in the heterocyclic ring enhances its π-acidity, allowing for stronger π-backbonding from the metal to the ligand. acs.org This can influence the electronic structure and reactivity of the metal center.

Steric Effects:

Steric Hindrance: The propan-2-amine group on the ligand introduces steric bulk around the coordination site. This steric hindrance can influence the coordination number and geometry of the metal complex. nih.gov For instance, bulky substituents can prevent the coordination of additional ligands or favor specific isomers. nih.gov

Modulation of Reactivity: The steric environment created by the ligand can control access of substrates to the metal's active site, thereby influencing the selectivity and efficiency of catalytic reactions.

Catalytic Activity of Metal-Pyrazinyl Amine Complexes

The tunable electronic and steric properties of metal-pyrazinyl amine complexes make them promising candidates for a variety of catalytic applications, particularly in the field of electrocatalysis for energy conversion reactions.

Proton Reduction (Hydrogen Evolution): Metal complexes containing pyrazine-based ligands have been investigated as catalysts for the hydrogen evolution reaction (HER). The pyrazine moiety can act as a redox-active component, accepting and donating electrons during the catalytic cycle. rsc.org Studies on cobalt complexes have shown that the strategic placement of pyrazine donors within the ligand scaffold has a marked effect on the catalytic activity for proton reduction. rsc.org For instance, complexes where the pyrazine is in an equatorial position are significantly more active for hydrogen generation at lower voltages compared to isomers where it is in an axial position, where it can act as an unproductive electron sink. rsc.org The electron-withdrawing nature of the pyrazine also helps to lower the overpotential required for catalysis. mdpi.com

CO₂ Reduction: The electrocatalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research. Metal complexes with nitrogen-containing heterocyclic ligands are effective catalysts for this transformation. mdpi.comresearchgate.net The ligand plays a crucial role in promoting catalytic reactivity. mdpi.com Amine-functionalized ligands can participate in the catalytic cycle by forming hydrogen-bonding networks that facilitate proton transfer, a key step in CO₂ reduction. nsf.gov The pyrazine group can help to stabilize the reduced states of the metal catalyst, which are necessary for the activation of CO₂.

The design of the ligand is paramount in developing efficient and selective catalysts. researchgate.net By systematically modifying the ligand structure, researchers can fine-tune the catalyst's performance.

Key Design Principles:

Positioning of Functional Groups: As seen in proton reduction catalysis, the geometric placement of the pyrazine ring (axial vs. equatorial) can dramatically alter catalytic efficiency. rsc.org Similarly, the strategic placement of proton-donating or -relaying groups, such as amines, can accelerate catalysis by facilitating proton-coupled electron transfer steps. nsf.gov

Electronic Tuning: The introduction of electron-donating or electron-withdrawing substituents on the pyrazine or other parts of the ligand can modulate the redox potential of the metal center. mdpi.com This allows for the optimization of the catalyst's operating potential to minimize energy input and improve efficiency.

Steric Control: The steric bulk of the ligand can influence product selectivity. By controlling the accessibility of the active site, it is possible to favor the formation of one product over another. For example, in iron-catalyzed alkyne trimerization, replacing a pyridine with a pyrimidine (B1678525) (another diazine) can trigger significant changes in regioselectivity. acs.org

The interplay between electronic and steric effects, governed by the ligand design, is crucial for developing next-generation catalysts with superior activity, selectivity, and stability.

Mechanistic Insights into Catalytic Cycles Involving Pyrazinyl Amines

Pyrazinyl amines are integral to a variety of catalytic transformations, where the pyrazine core can actively participate in the reaction mechanism, often through metal-ligand cooperation. Unlike simple ancillary ligands, the pyrazine moiety can be redox-active, undergoing dearomatization and rearomatization cycles that facilitate substrate activation and product formation acs.orgacs.org.

In catalytic processes such as hydrogenation, the pyrazine-based ligand can cooperate with the metal center. For instance, in the hydrogenation of CO2, an iron complex with a pyrazine-based pincer ligand demonstrates that the nitrogen atom at the backbone of the pyrazine ring can coordinate to another metal center, forming aggregates that are part of the catalytic cycle acs.org. The mechanism can involve the reversible reduction of the pyrazine core, which modulates the electronic properties of the metal center and facilitates key steps like heterolytic cleavage of H2 acs.org.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The modular nature of MOFs allows for the rational design of materials with tailored properties for applications in gas storage, separation, and catalysis nih.govnih.gov. Pyrazine-based ligands are excellent candidates for MOF construction due to their rigid structure and ability to bridge multiple metal centers.

In MOF assembly, pyrazinyl amine ligands like this compound can serve multiple functions. The two nitrogen atoms of the pyrazine ring are strategically positioned to act as divergent linkers, connecting metal nodes to extend the framework in one, two, or three dimensions nih.gov. This bridging capability is fundamental to forming robust and porous structures.

The design of functional MOFs is a cornerstone of reticular chemistry, where the final properties of the material are dictated by the geometry of the chosen metal nodes and organic linkers nih.govrsc.org. For pyrazine-derived MOFs, several principles allow for the tuning of their properties:

Metal Node Selection: The choice of the metal ion or cluster (e.g., paddlewheel Zn2(COO)4 units, Zr6 clusters) determines the coordination geometry and the primary framework topology researchgate.netrsc.org.

Ligand Functionalization: Introducing functional groups, such as the amine in this compound, imparts specific chemical properties to the framework. The length, rigidity, and symmetry of the ligand are critical in controlling the pore size and shape rsc.orgresearchgate.net.

Reaction Conditions: Synthesis parameters such as solvent systems, temperature, and the use of modulators or competing acids can direct the assembly process towards a specific topological outcome, sometimes yielding different framework isomers from the same set of components researchgate.netrsc.org.

By systematically varying these components, it is possible to create pyrazine-derived MOFs with precisely controlled porosity, surface area, and chemical functionality, making them suitable for targeted applications nih.gov.

Table 1: Properties of MOF Isomers Synthesized with a Pyrazine-Based Ligand This table presents data for two MOF isomers constructed from 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP), illustrating the impact of synthesis conditions on framework properties.

CompoundTopologyBET Surface Area (m²/g)Pore Size (nm)Reference
Isomer 1Two-fold catenated 3D framework13240.93 researchgate.netrsc.org
Isomer 23D framework with different connectivity12471.02 researchgate.netrsc.org

The conformation of the organic linker is a critical yet subtle factor that can profoundly influence the final structure of a MOF. For ligands that are not perfectly rigid, different rotational or bending conformations can lead to entirely different network topologies and, consequently, different pore structures rsc.org.

In the case of this compound, the propan-2-amine substituent is not coplanar with the pyrazine ring. The rotational freedom around the C-C bond connecting the substituent to the ring introduces conformational flexibility. This conformation affects how the ligands pack within the crystal and connect to the metal nodes during the self-assembly process. Introducing such substituents can be a deliberate strategy to control the final topology and porosity of the MOF rsc.org. A specific ligand conformation might favor the formation of a particular network over another, allowing for the targeted synthesis of materials with desired pore sizes and shapes for specific applications, such as catalysis, where pore dimensions can dictate substrate selectivity rsc.orgresearchgate.net.

Future Directions and Emerging Research Areas

The versatility of pyrazinyl amines continues to open new avenues of research. Beyond catalysis and MOFs, these compounds are being explored for their role in constructing complex molecular systems and functional materials through weaker, non-covalent forces.

Supramolecular chemistry focuses on the design of complex chemical systems held together by intermolecular forces rather than covalent bonds. The structure of this compound makes it an excellent building block for supramolecular assembly. It possesses a rich array of sites for engaging in various non-covalent interactions scielo.org.mxnih.gov.

Hydrogen Bonding: The amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors. This donor-acceptor complementarity can be exploited to form predictable and robust supramolecular synthons, driving the self-assembly of molecules into chains, sheets, or three-dimensional networks nih.gov.

π-π Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial in directing the crystal packing of molecules and stabilizing supramolecular architectures scielo.org.mxnih.gov.

C-H···π and C-H···N Interactions: Weaker hydrogen bonds, such as those involving the C-H bonds of the alkyl group or pyrazine ring, also play a significant role in fine-tuning the final supramolecular structure scielo.org.mxnih.gov.

The interplay of these diverse non-covalent forces allows for the engineering of complex, self-assembled materials. Theoretical methods like Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak interactions, aiding in the rational design of new supramolecular structures scielo.org.mxresearchgate.net. The ability of pyrazine to act as a "noncovalent conformational lock" can also be used to enforce planarity and enhance electronic communication in conjugated materials rsc.org.

Table 2: Common Non-Covalent Interactions in Pyrazine-Based Supramolecular Assemblies This table summarizes typical non-covalent interactions and their approximate energies, which are fundamental to the supramolecular chemistry of pyrazinyl amines.

Interaction TypeDescriptionApproximate Energy (kcal/mol)Reference
N-H···N Hydrogen BondStrong directional interaction between an amine donor and a pyrazine nitrogen acceptor.-8.25 scielo.org.mx
π-π StackingAttractive interaction between the electron clouds of two parallel pyrazine rings.-3.83 scielo.org.mx
C-H···π InteractionWeak hydrogen bond between a C-H donor and the π-face of the pyrazine ring.-1.15 scielo.org.mx
C-H···N InteractionWeak hydrogen bond between a C-H donor and a pyrazine nitrogen acceptor.-0.38 scielo.org.mx

Development of Novel Functional Materials Utilizing Pyrazinyl Amine Scaffolds

The unique structural and electronic properties of pyrazinyl amine scaffolds, such as this compound, position them as versatile building blocks in the rational design and synthesis of novel functional materials. The pyrazine ring, with its two nitrogen atoms, offers multiple coordination sites for metal ions, while the amine group can participate in hydrogen bonding or act as an additional coordination site. This dual functionality allows for the construction of intricate and highly ordered supramolecular assemblies and coordination polymers with tailored properties. These materials are at the forefront of research in areas such as gas storage, catalysis, sensing, and molecular recognition.

The rigid and planar nature of the pyrazine ring makes it an ideal component for creating robust frameworks with predictable topologies. mdpi.com Researchers have extensively utilized pyrazine and its derivatives to construct a diverse range of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials can exhibit one-, two-, or three-dimensional structures depending on the coordination geometry of the metal ion and the connectivity of the pyrazinyl amine ligand. researchgate.net The amine group on the scaffold can be strategically functionalized to tune the electronic properties, steric hindrance, and intermolecular interactions within the resulting material.

A key feature of pyrazinyl amine scaffolds is their ability to facilitate the formation of extended networks through both coordination bonds and non-covalent interactions, such as hydrogen bonding. nih.gov The amino groups, when not coordinated to a metal center, can act as excellent donors for hydrogen bonds, leading to the self-assembly of complex supramolecular architectures. nih.gov This interplay of strong coordination bonds and weaker, directional hydrogen bonds provides a powerful tool for crystal engineering, enabling the construction of materials with specific pore sizes, channel structures, and host-guest properties.

The development of functional materials from pyrazinyl amine scaffolds often involves the synthesis of coordination compounds with various transition metal ions. The choice of the metal ion, with its specific coordination preferences and electronic configuration, plays a crucial role in determining the final structure and properties of the material. For instance, the versatile coordination behavior of ions like Ni(II), Fe(II), Co(II), and Zn(II) allows for the design of a wide range of assemblies, from discrete molecular complexes to extended polymeric frameworks. nih.govresearchgate.netosti.gov

Recent research has focused on creating isoreticular MOFs, where the underlying network topology is maintained while the chemical functionalities of the linkers are varied. researchgate.netosti.gov This approach allows for a systematic investigation of structure-property relationships. By incorporating different substituted pyrazinyl amine ligands, researchers can fine-tune the properties of the resulting materials for specific applications. For example, the introduction of bulky substituents on the pyrazine or amine groups can alter the pore dimensions and affect the material's capacity for gas adsorption.

The following table summarizes examples of functional materials constructed from pyrazine-based ligands, illustrating the diversity of structures and applications emerging from this area of research.

Compound/MaterialMetal Ion(s)Ligand(s)Structural FeaturesPotential Applications
Ni(H2dpzpda)22Ni(II)N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine (H2dpzpda)1-D chain structure assembled through hydrogen bonding. nih.govnih.govMagnetic materials. nih.govnih.gov
Ni(H2dpzpda)22Ni(II)N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine (H2dpzpda)3-D supramolecular structure formed via hydrogen bonding. nih.govnih.govMagnetic materials. nih.govnih.gov
[Fe(pyz)Ni(CN)4]Fe(II), Ni(II)Pyrazine (pyz)Mixed metal-organic framework (M'MOF) with one-dimensional channels. nih.govGas separation (C2H2/CO2). nih.gov
Zn2(TCPP)(DPB)Zn(II)2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP), 1,4-di(pyridin-4-yl)benzene (DPB)Highly porous, two-fold catenated 3D framework. rsc.orgCO2 and light hydrocarbon adsorption and separation. rsc.org
M(BDC)(L)Fe(II), Co(II)1,4-benzenedicarboxylate (BDC), Pyrazine (pyz) or 4,4'-bipyridine (bipy)Isoreticular metal-organic frameworks with permanent porosity. researchgate.netosti.govPorous materials with potential for magnetic or electronic applications. researchgate.netosti.gov

The research into novel functional materials based on pyrazinyl amine scaffolds is a rapidly evolving field. The ability to systematically modify the ligand structure and control the self-assembly process opens up exciting possibilities for the creation of "smart" materials with tunable and responsive properties. Future work in this area is likely to focus on the development of multifunctional materials that combine, for example, porosity with catalytic activity or sensing capabilities, further expanding the applications of these versatile chemical building blocks.

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrazin-2-yl)propan-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution of halopyrazine derivatives with propan-2-amine or reduction of nitrile precursors (e.g., using LiAlH₄ or catalytic hydrogenation). For optimization:
  • Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) improve efficiency in hydrogenation reactions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates .
  • Purification: Column chromatography with silica gel or recrystallization ensures high purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and carbon frameworks. Pyrazine ring protons resonate at δ 8.5–9.5 ppm, while methyl groups appear at δ 1.2–1.5 ppm.
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 152.1 [M+H]⁺).
  • X-ray Crystallography: SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C-N bond: ~1.34 Å) .
  • Elemental Analysis: Validates stoichiometry (C: ~63.1%, H: ~7.9%, N: ~29.0%).

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallographic packing and stability of this compound?

  • Methodological Answer: Hydrogen bonds (N–H⋯N) between amine groups and pyrazine rings dictate molecular packing. Use graph set analysis (e.g., Etter’s rules) to classify motifs (e.g., R₂²(8) rings). These interactions:
  • Enhance Thermal Stability: Strong H-bond networks increase melting points.
  • Affect Solubility: Hydrophilic regions from H-bonding improve aqueous solubility .
  • Guide Cocrystal Design: Coformers with complementary H-bond donors/acceptors (e.g., carboxylic acids) can modify physicochemical properties.

Q. What methodological approaches are recommended for resolving contradictions in synthetic yield data when varying reaction parameters?

  • Methodological Answer:
  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity).
  • Statistical Analysis: Multivariate regression identifies significant factors (e.g., temperature > solvent choice).
  • Mechanistic Studies: In situ IR or NMR monitors intermediate formation to explain yield disparities.
  • Comparative Literature Review: Cross-validate with PubChem data on analogous reactions (e.g., 2-(5-bromopyrimidin-2-yl)propan-2-amine synthesis) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer:
  • Molecular Docking: Simulate binding to targets (e.g., enzymes or receptors) using AutoDock Vina. Pyrazine’s aromaticity may facilitate π-π stacking with active-site residues.
  • QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on pyrazine) with bioactivity data from PubChem.
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP ~1.5 for moderate lipophilicity) .

Q. What strategies ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer:
  • Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.
  • Waste Disposal: Neutralize with dilute HCl before incineration.
  • Emergency Protocols: Follow guidelines from safety data sheets (SDS) for related amines (e.g., spill containment with absorbent materials) .

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